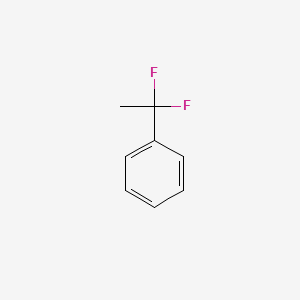

(1,1-Difluoroethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-difluoroethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCFBWPLRGQFLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449096 | |

| Record name | 1,1-difluoro-ethyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-35-2 | |

| Record name | 1,1-difluoro-ethyl-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (1,1-Difluoroethyl)benzene (CAS Number: 657-35-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,1-Difluoroethyl)benzene is a fluorinated aromatic compound with growing interest in synthetic and medicinal chemistry. The introduction of the gem-difluoroethyl group onto a benzene ring imparts unique physicochemical properties that can influence molecular interactions, metabolic stability, and lipophilicity, making it a valuable building block in the design of novel therapeutics. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and spectroscopic data. While direct biological activity or involvement in specific signaling pathways for this compound is not extensively documented, this guide will discuss the broader context of gem-difluoroalkyl groups in drug design, providing a foundation for its potential applications in pharmaceutical research and development.

Physicochemical Properties

This compound is a colorless liquid at room temperature.[1] The presence of the two fluorine atoms on the benzylic carbon significantly influences its physical and chemical properties compared to its non-fluorinated analog, ethylbenzene. The high electronegativity of fluorine leads to a polarized C-F bond, affecting the molecule's overall polarity and intermolecular interactions. It is generally insoluble in water but soluble in common organic solvents.[2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 657-35-2 | [1] |

| Molecular Formula | C₈H₈F₂ | [1] |

| Molecular Weight | 142.15 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | Relatively low compared to non-fluorinated analogs | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents | [2] |

| IUPAC Name | 1,1-difluoroethylbenzene | [1] |

| Synonyms | Benzene, (1,1-Difluoroethyl)- | [1][2] |

| InChI | InChI=1S/C8H8F2/c1-8(9,10)7-5-3-2-4-6-7/h2-6H,1H3 | [1] |

| InChIKey | DWCFBWPLRGQFLN-UHFFFAOYSA-N | [1] |

| SMILES | CC(C1=CC=CC=C1)(F)F | [1] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the fluorination of acetophenone. This transformation is typically achieved using a deoxofluorinating agent.

General Synthetic Workflow

The overall transformation involves the replacement of the carbonyl oxygen of acetophenone with two fluorine atoms.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Representative)

Materials:

-

Acetophenone

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere

-

Ice bath

Procedure:

-

In a dry round-bottom flask under a nitrogen atmosphere, dissolve acetophenone (1.0 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.1 - 1.5 eq) to the stirred solution via a dropping funnel over a period of 30 minutes. Caution: DAST is toxic and reacts violently with water. Handle with appropriate personal protective equipment in a fume hood.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous sodium bicarbonate solution to neutralize the excess reagent and acidic byproducts.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to afford pure this compound.

Reactivity

The (1,1-difluoroethyl) group is an electron-withdrawing group due to the high electronegativity of the fluorine atoms. This electronic property significantly influences the reactivity of the attached benzene ring.

Electrophilic Aromatic Substitution

The electron-withdrawing nature of the CF₂ group deactivates the benzene ring towards electrophilic aromatic substitution (EAS) reactions, making it less reactive than benzene itself.[3] The inductive effect of the difluoroethyl group withdraws electron density from the ring, destabilizing the positively charged intermediate (arenium ion) formed during the reaction.

Furthermore, the (1,1-difluoroethyl) group is a meta-director . This is because the deactivating effect is most pronounced at the ortho and para positions, making the meta position the least deactivated and therefore the most favorable site for electrophilic attack.

Caption: Regioselectivity of electrophilic aromatic substitution on this compound.

Common electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions would require harsher conditions (e.g., stronger Lewis acids, higher temperatures) compared to benzene.

Nucleophilic Aromatic Substitution

This compound itself is not expected to undergo nucleophilic aromatic substitution (SNAr) as it lacks a suitable leaving group on the aromatic ring. However, if a leaving group (e.g., a halogen) is present on the ring, the electron-withdrawing (1,1-difluoroethyl) group would activate the ring towards nucleophilic attack, particularly if it is positioned ortho or para to the leaving group.[4][5] This activation occurs through the stabilization of the negatively charged Meisenheimer intermediate.

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons and the methyl protons. The aromatic protons would appear in the typical aromatic region (δ 7.0-8.0 ppm), likely as a complex multiplet. The methyl protons would appear as a triplet in the upfield region due to coupling with the two adjacent fluorine atoms (³JHF).

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the ethyl group. The carbon bearing the two fluorine atoms (CF₂) will exhibit a triplet due to one-bond carbon-fluorine coupling (¹JCF), and its chemical shift will be significantly downfield. The aromatic carbons will also show smaller couplings to the fluorine atoms.

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this compound. It is expected to show a single resonance for the two equivalent fluorine atoms. This signal would be a quartet due to coupling with the three adjacent methyl protons (³JFH).

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Coupling Constant (J) |

| ¹H | |||

| Aromatic-H | ~7.3-7.5 ppm | m | - |

| CH₃ | ~1.9 ppm | t | ³JHF ≈ 18 Hz |

| ¹³C | |||

| C-ipso | ~140 ppm | t | ²JCF |

| C-ortho | ~125 ppm | t | ³JCF |

| C-meta | ~129 ppm | s | |

| C-para | ~128 ppm | s | |

| CF₂ | ~120 ppm | t | ¹JCF ≈ 240 Hz |

| CH₃ | ~25 ppm | t | ²JCF |

| ¹⁹F | ~-90 to -100 ppm | q | ³JFH ≈ 18 Hz |

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry

The electron ionization mass spectrum (EI-MS) of this compound would show a molecular ion peak (M⁺) at m/z 142. The fragmentation pattern would likely involve the loss of a methyl group to give a [M-15]⁺ fragment, and cleavage of the C-C bond to produce a C₆H₅CF₂⁺ fragment (m/z 123), which could be a prominent peak. Loss of HF is also a possible fragmentation pathway.[6]

Relevance in Drug Development

While there is no direct evidence of this compound being a therapeutic agent itself or directly modulating a specific signaling pathway, its structural motif is of significant interest in drug discovery. The incorporation of gem-difluoroalkyl groups can have several beneficial effects on drug candidates:

-

Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the difluoromethyl group resistant to metabolic oxidation by cytochrome P450 enzymes. This can increase the half-life of a drug.

-

Lipophilicity and Bioavailability: The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

-

Conformational Control: The steric and electronic properties of the difluoroethyl group can influence the preferred conformation of a molecule, potentially leading to a better fit with its biological target.

-

pKa Modulation: The electron-withdrawing nature of the difluoroethyl group can alter the pKa of nearby functional groups, which can affect drug-receptor interactions and pharmacokinetic properties.

-

Bioisosteric Replacement: The CF₂ group can act as a bioisostere for other functional groups, such as a carbonyl group or an ether oxygen, allowing for the fine-tuning of a molecule's properties while maintaining its overall shape.[7]

The this compound moiety can, therefore, be considered a valuable building block for the synthesis of novel drug candidates. Its incorporation into lead compounds can be a strategic approach to address issues related to metabolism, bioavailability, and target engagement.

Caption: Role of the this compound scaffold in drug discovery.

Conclusion

This compound is a fluorinated aromatic compound with distinct physicochemical properties conferred by the gem-difluoroethyl group. While its direct biological applications are yet to be fully explored, its value as a synthetic building block in medicinal chemistry is significant. The ability of the difluoroethyl moiety to enhance metabolic stability, modulate lipophilicity, and act as a bioisostere makes it an attractive feature to incorporate into drug candidates. This technical guide provides a foundational understanding of the properties, synthesis, and reactivity of this compound, which will be valuable for researchers and scientists working on the design and development of new therapeutic agents. Further investigation into the biological effects of derivatives containing this moiety is warranted to fully unlock its potential in drug discovery.

References

- 1. This compound | C8H8F2 | CID 10942535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 657-35-2: 1,1-difluoro-ethyl-benzene | CymitQuimica [cymitquimica.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. nucleophilic aromatic substitution: Topics by Science.gov [science.gov]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. whitman.edu [whitman.edu]

- 7. researchgate.net [researchgate.net]

Physical properties of (1,1-Difluoroethyl)benzene

An In-depth Technical Guide on the Physical Properties of (1,1-Difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound (CAS No: 657-35-2). The information is compiled from various chemical databases and scientific literature to aid in research, development, and quality control processes. This document includes a summary of quantitative data, detailed experimental protocols for property determination, and a workflow diagram illustrating the characterization process.

Core Physical Properties

This compound is a colorless liquid at room temperature.[1] It is characterized by the presence of a benzene ring substituted with a 1,1-difluoroethyl group.[1] This structural feature significantly influences its physical and chemical properties, such as its volatility.[1] It is generally insoluble in water but soluble in common organic solvents.[1]

Quantitative Data Summary

The following table summarizes the available quantitative physical property data for this compound.

| Physical Property | Value | Source |

| Molecular Formula | C₈H₈F₂ | [2] |

| Molecular Weight | 142.15 g/mol | [2] |

| Boiling Point | 146.978 °C at 760 mmHg | [3] |

| Melting Point | Not available | [4] |

| Density | Not available | [4] |

| Refractive Index | 1.446 (Calculated) | [5] |

| Vapor Pressure | 5.72 mmHg at 25°C (Calculated) | [5] |

| Enthalpy of Vaporization | 36.814 kJ/mol (Calculated) | [5] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for the experimental determination of the key physical properties of liquid compounds like this compound.

Determination of Boiling Point

The boiling point is a fundamental physical property that can be determined with high accuracy using the capillary method in a Thiele tube.[6]

Apparatus and Chemicals:

-

Thiele tube

-

Thermometer (-10 to 200 °C)

-

Capillary tubes (sealed at one end)

-

Small test tube (e.g., sodium fusion tube)

-

Heating mantle or Bunsen burner

-

Liquid paraffin or silicone oil

-

This compound sample

-

Stand and clamps

Procedure:

-

Fill the Thiele tube with liquid paraffin to a level just above the side arm.

-

Fill the small test tube with approximately 2-3 mL of this compound.

-

Place a capillary tube, with its sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Immerse the thermometer and the attached test tube in the Thiele tube, making sure the heating oil is not in direct contact with the sample.[6]

-

Gently heat the side arm of the Thiele tube.[6] Convection currents will ensure uniform temperature distribution.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a rapid and continuous stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of the sample.[6]

Determination of Density

The density of a liquid can be accurately measured using a pycnometer or a specific gravity bottle.[7]

Apparatus and Chemicals:

-

Pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL)

-

Analytical balance (readable to ±0.0001 g)

-

Constant temperature water bath

-

This compound sample

-

Acetone (for cleaning)

-

Deionized water

Procedure:

-

Clean the pycnometer thoroughly with deionized water and then with acetone, and dry it completely.

-

Determine and record the mass of the empty, dry pycnometer.

-

Fill the pycnometer with deionized water and place it in a constant temperature water bath set at a specific temperature (e.g., 20 °C or 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the calibration mark, ensuring no air bubbles are trapped.

-

Dry the outside of the pycnometer and weigh it to determine the mass of the water.

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with the this compound sample and repeat steps 3-5 to determine the mass of the sample at the same temperature.

-

The density of the sample is calculated using the following formula: Density of sample = (Mass of sample / Mass of water) * Density of water at the measurement temperature

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and can be determined using an Abbe refractometer.[8]

Apparatus and Chemicals:

-

Abbe refractometer

-

Constant temperature water bath

-

This compound sample

-

Dropper or pipette

-

Lens cleaning paper

-

Acetone or ethanol (for cleaning)

Procedure:

-

Turn on the Abbe refractometer and the attached constant temperature water bath, setting it to a standard temperature (e.g., 20 °C). Allow the instrument to equilibrate.

-

Open the prism of the refractometer and clean the surfaces of both the illuminating and refracting prisms with a soft lens paper moistened with acetone or ethanol. Allow the prisms to dry completely.

-

Using a clean dropper, place a few drops of the this compound sample onto the surface of the refracting prism.[8]

-

Close the prisms firmly.

-

Adjust the light source and the mirror to obtain the best illumination of the field of view.

-

Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields appear.

-

Turn the fine adjustment knob to bring the dividing line between the light and dark fields into sharp focus.

-

If a colored band is visible at the dividing line, turn the chromaticity adjustment knob until the line is sharp and achromatic.

-

Adjust the fine adjustment knob again to center the sharp dividing line exactly on the crosshairs in the eyepiece.

-

Read the refractive index value from the scale.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

Caption: Workflow for the determination of physical properties.

References

- 1. CAS 657-35-2: 1,1-difluoro-ethyl-benzene | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H8F2 | CID 10942535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,1-difluoroethylbenzene657-35-2,Purity96%_Chemos GmbH [molbase.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Page loading... [guidechem.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. calnesis.com [calnesis.com]

- 8. scribd.com [scribd.com]

Technical Guide: Physicochemical Properties of (1,1-Difluoroethyl)benzene

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physicochemical properties of (1,1-Difluoroethyl)benzene (CAS No. 657-35-2). Due to a lack of experimentally determined values in readily accessible scientific literature and databases, this document presents computationally predicted data alongside standardized experimental protocols for the determination of boiling and melting points. This guide is intended to serve as a valuable resource for professionals in research and development who may be working with this compound.

Core Compound Data

This compound is an organic compound featuring a benzene ring substituted with a 1,1-difluoroethyl group.[1] It is characterized as a colorless liquid at room temperature.[1] The presence of the geminal fluorine atoms on the ethyl group significantly influences the molecule's electronic properties, contributing to its unique chemical reactivity and physical characteristics.[1] It is generally insoluble in water but soluble in common organic solvents.[1]

Physicochemical Properties

Precise, experimentally verified boiling and melting points for this compound are not consistently reported in publicly available chemical databases. Therefore, the following table includes computationally predicted values. These predictions are generated by sophisticated algorithms that estimate physical properties based on the compound's molecular structure.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₂ | PubChem |

| Molecular Weight | 142.15 g/mol | PubChem[2] |

| CAS Number | 657-35-2 | PubChem[2] |

| Boiling Point (Predicted) | 145.2 ± 7.0 °C at 760 mmHg | ChemSpider |

| Melting Point (Predicted) | Not Available | |

| Density (Predicted) | 1.1±0.1 g/cm³ | ChemSpider |

| Flash Point (Predicted) | 35.9 ± 8.7 °C | ChemSpider |

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following are standardized and widely accepted methods for determining the boiling and melting points of a liquid organic compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For purification and characterization, distillation is the standard method.

Apparatus:

-

Round-bottom flask

-

Distillation head with a thermometer adapter

-

Condenser

-

Receiving flask

-

Heating mantle or oil bath

-

Boiling chips

-

Thermometer

Procedure:

-

Place a volume of this compound into the round-bottom flask along with a few boiling chips to ensure smooth boiling.

-

Assemble the distillation apparatus, ensuring all joints are securely clamped. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.

-

Begin circulating cold water through the condenser.

-

Gently heat the flask using the heating mantle or oil bath.

-

Observe the temperature as the liquid begins to boil and the vapor rises into the distillation head.

-

The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the condensate drips into the receiving flask at a steady rate (approximately 1-2 drops per second).

-

Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Melting Point (for solid derivatives or impurities)

As this compound is a liquid at room temperature, its melting point is below ambient temperatures. The determination of a melting point would be relevant for any solid derivatives synthesized from this compound or for analyzing solidified samples at low temperatures.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital melting point device)

-

Capillary tubes (sealed at one end)

-

Sample of the solid compound

-

Thermometer

Procedure:

-

Finely powder a small amount of the solid sample.

-

Pack a small amount of the powdered sample into the bottom of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the melting point apparatus.

-

Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

The melting point range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid.

-

A sharp melting point range (typically 1-2 °C) is indicative of a pure compound.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent physicochemical characterization of a compound like this compound.

Caption: Logical workflow for the synthesis and characterization of a chemical compound.

References

Determining the Solubility of (1,1-Difluoroethyl)benzene in Organic Solvents: A Technical Guide

For Immediate Release

(1,1-Difluoroethyl)benzene, a colorless liquid at room temperature, is generally known to be soluble in organic solvents.[1] However, for applications in areas such as synthetic organic chemistry and materials science, precise quantitative solubility data is often crucial.[1] This guide provides the foundational knowledge for researchers to generate this critical data.

Core Principles of Solubility Determination

The solubility of a solid in a liquid is a thermodynamic equilibrium property.[2] The most common methods for determining the solubility of organic compounds involve creating a saturated solution at a specific temperature and then measuring the concentration of the solute in the solution.[3][4] Key to obtaining accurate data is ensuring that a true equilibrium between the dissolved and undissolved solute has been reached.[5][6]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. Researchers requiring this data will need to perform experimental determinations. The following table is provided as a template for presenting such experimentally determined data.

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| e.g., Methanol | e.g., 25 | e.g., HPLC, GC | ||

| e.g., Acetone | e.g., 25 | e.g., HPLC, GC | ||

| e.g., Toluene | e.g., 25 | e.g., HPLC, GC | ||

| e.g., Hexane | e.g., 25 | e.g., HPLC, GC | ||

| e.g., Dichloromethane | e.g., 25 | e.g., HPLC, GC |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a compound.[5] The following protocol provides a detailed methodology.

1. Materials and Equipment:

-

This compound (solute) of known purity

-

Selected organic solvents of analytical grade

-

Thermostatically controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials for sample collection

-

Analytical instrumentation for concentration measurement (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or UV-Vis Spectrophotometry)

2. Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solute is essential to ensure saturation.

-

Equilibration: Place the sealed containers in a thermostatically controlled shaker bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the containers to stand undisturbed at the same temperature to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette or syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantitative Analysis: Analyze the diluted samples using a validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

3. Data Validation:

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

The purity of both the solute and the solvent must be high to obtain accurate data.[6]

-

Ensure that the analytical method is properly validated for linearity, accuracy, and precision.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining the solubility of this compound.

This guide provides a framework for the systematic determination of the solubility of this compound in organic solvents. By following these established protocols, researchers can generate reliable and accurate data essential for their scientific endeavors.

References

An In-depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of (1,1-Difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of (1,1-Difluoroethyl)benzene. Due to the limited availability of publicly accessible, quantitative spectral data for this specific compound, this guide leverages established principles of NMR spectroscopy and data from analogous fluorinated molecules to present a comprehensive theoretical framework. This includes predicted spectral parameters, detailed experimental protocols for data acquisition, and visualizations of the underlying spin-spin coupling networks.

Introduction

This compound is a fluorinated organic compound of interest in medicinal chemistry and materials science. The introduction of the gem-difluoroethyl group can significantly alter the physicochemical properties of the parent benzene molecule, including its lipophilicity, metabolic stability, and conformational preferences. NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of such fluorinated compounds. ¹H NMR provides information on the proton environment, while ¹⁹F NMR offers a direct and sensitive probe into the electronic environment of the fluorine atoms. The coupling patterns between ¹H and ¹⁹F nuclei are particularly informative for confirming the structure.

Predicted ¹H and ¹⁹F NMR Spectral Data

The following tables summarize the predicted ¹H and ¹⁹F NMR spectral data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and typical chemical shifts and coupling constants observed for similar structural motifs.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| CH₃ | 1.9 - 2.2 | Triplet of triplets (tt) | ³JHF ≈ 15-20 Hz, ⁵JHH ≈ 0.5-1.0 Hz |

| Aromatic (ortho) | 7.4 - 7.6 | Multiplet | |

| Aromatic (meta) | 7.3 - 7.5 | Multiplet | |

| Aromatic (para) | 7.3 - 7.5 | Multiplet |

Table 2: Predicted ¹⁹F NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| CF₂ | -90 to -110 | Quartet (q) | ³JFH ≈ 15-20 Hz |

Experimental Protocols

This section outlines a standard protocol for acquiring high-quality ¹H and ¹⁹F NMR spectra of this compound.

1. Sample Preparation

-

Compound: this compound

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice. Other deuterated solvents such as acetone-d₆, acetonitrile-d₃, or benzene-d₆ may also be used depending on the desired chemical shift dispersion and sample solubility.

-

Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR (δ = 0.00 ppm). For ¹⁹F NMR, an external standard such as hexafluorobenzene (C₆F₆, δ ≈ -163 ppm) or trifluorotoluene (C₆H₅CF₃, δ ≈ -63 ppm) can be used, or the spectrometer's internal reference can be utilized.

2. NMR Spectrometer Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample.

For ¹H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is usually sufficient.

-

Spectral Width (SWH): 12-16 ppm (approximately 4800-6400 Hz).

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 8-16 scans for a reasonably concentrated sample. More scans may be needed for dilute samples to improve the signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

For ¹⁹F NMR Spectroscopy:

-

Spectrometer Frequency: 376 MHz (for a 400 MHz ¹H instrument).

-

Pulse Program: A standard single-pulse experiment, often with proton decoupling (e.g., 'zgpg30' with decoupling).

-

Spectral Width (SWH): A wider spectral width is needed for ¹⁹F NMR, typically around 200-250 ppm (approximately 75-94 kHz).

-

Acquisition Time (AQ): 1-2 seconds.

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 16-64 scans.

-

Temperature: 298 K (25 °C).

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal or external standard.

-

Integrate the signals to determine the relative number of nuclei.

-

Analyze the multiplicities and measure the coupling constants.

Visualization of Spin-Spin Coupling

The following diagram, generated using the DOT language, illustrates the key spin-spin coupling interactions within the this compound molecule that give rise to the observed multiplicities in the ¹H and ¹⁹F NMR spectra.

Mass Spectrometry Analysis of (1,1-Difluoroethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mass spectrometry analysis of (1,1-Difluoroethyl)benzene. It details the predicted fragmentation patterns under electron ionization (EI), outlines a robust experimental protocol for gas chromatography-mass spectrometry (GC-MS) analysis, and presents the expected quantitative data in a clear, tabular format. This document is intended to serve as a valuable resource for researchers and professionals in the fields of analytical chemistry, drug metabolism, and synthetic chemistry who are working with or characterizing this and similar fluorinated aromatic compounds.

Introduction

This compound is an aromatic organic compound containing a geminal difluoroethyl substituent on a benzene ring. Its chemical properties and potential applications in pharmaceuticals and materials science necessitate reliable analytical methods for its identification and quantification. Mass spectrometry, particularly when coupled with gas chromatography, is a powerful technique for the structural elucidation and analysis of such volatile and semi-volatile compounds. Understanding the fragmentation behavior of this compound under electron ionization is crucial for its unambiguous identification in complex matrices.

Predicted Electron Ionization Mass Spectrometry Fragmentation

The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, initiated by the removal of an electron to form the molecular ion (M•+). The fragmentation is governed by the stability of the resulting ions and neutral losses.

Upon electron ionization, the this compound molecule (C8H8F2, molecular weight: 142.15 g/mol ) will form a molecular ion at m/z 142. The primary fragmentation pathways are expected to involve the loss of a methyl radical (•CH3), a hydrogen fluoride molecule (HF), and cleavage of the C-C bond between the benzene ring and the difluoroethyl group.

A significant fragmentation route is the alpha-cleavage, leading to the loss of a methyl radical to form a stable difluoromethylphenylmethyl cation at m/z 127. Subsequent loss of a hydrogen fluoride molecule from this ion would result in a fragment at m/z 107. Another important pathway is the benzylic cleavage with the loss of the •CHF2 radical, which would lead to the formation of a phenyl cation at m/z 77. The tropylium ion at m/z 91, characteristic of many alkylbenzenes, is also an expected fragment, likely formed through rearrangement after the initial fragmentation.

Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Proposed Structure | Notes |

| 142 | [C8H8F2]•+ | Molecular Ion | Parent ion. |

| 127 | [C7H5F2]+ | [M - CH3]+ | Loss of a methyl radical via alpha-cleavage. |

| 107 | [C7H4F]+ | [M - CH3 - HF]+ | Loss of hydrogen fluoride from the m/z 127 fragment. |

| 91 | [C7H7]+ | Tropylium ion | Rearrangement product, common for alkylbenzenes. |

| 77 | [C6H5]+ | Phenyl cation | Benzylic cleavage with loss of •CHF2. |

| 63 | [C5H3]+ | Fragmentation of the phenyl ring. | |

| 51 | [C4H3]+ | Fragmentation of the phenyl ring. |

Experimental Protocol: GC-MS Analysis

This section outlines a typical experimental protocol for the analysis of this compound using gas chromatography-mass spectrometry.

Instrumentation

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent single quadrupole or tandem quadrupole mass spectrometer.

-

Autosampler: Agilent 7693A or equivalent.

Chromatographic Conditions

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Split Ratio: 20:1 (can be adjusted based on sample concentration).

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: 5 minutes at 280 °C.

-

Mass Spectrometer Conditions

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 40-450.

-

Scan Speed: 1000 amu/s.

-

Solvent Delay: 3 minutes.

Sample Preparation

-

Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

For unknown samples, dissolve a known weight of the sample in the chosen solvent to achieve a concentration within the calibrated range. If the sample is in a complex matrix, appropriate extraction and clean-up procedures (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

Data Analysis

-

Acquire the total ion chromatogram (TIC) and mass spectra for each standard and sample.

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity of the compound by comparing the acquired mass spectrum with the predicted fragmentation pattern and any available library spectra.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 127 or 142) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the unknown samples by interpolating their peak areas on the calibration curve.

Visualizations

Proposed Fragmentation Pathway

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of (1,1-Difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the infrared (IR) spectroscopic properties of (1,1-Difluoroethyl)benzene, a compound of interest in various chemical research and development sectors. Due to the limited availability of public experimental spectral data for this specific molecule, this document presents a predictive analysis based on the well-established characteristic absorption frequencies of its constituent functional groups. The methodologies for acquiring and interpreting such spectra are also detailed to facilitate further experimental investigation.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is primarily characterized by the vibrational modes of its monosubstituted benzene ring, the ethyl group, and the geminal difluoride moiety. The following table summarizes the predicted major absorption bands, their corresponding vibrational modes, and expected intensities. This data is derived from established IR correlation tables and analysis of structurally similar compounds.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3100 - 3000 | Medium | C-H stretching | Aromatic Ring (Ar-H) |

| 2990 - 2850 | Medium | C-H stretching | Alkyl (CH₃) |

| 1610 - 1580 | Medium | C=C stretching | Aromatic Ring |

| 1500 - 1400 | Medium | C=C stretching | Aromatic Ring |

| 1470 - 1430 | Medium | C-H bending (asymmetric) | Alkyl (CH₃) |

| 1380 - 1365 | Medium | C-H bending (symmetric) | Alkyl (CH₃) |

| 1300 - 1100 | Strong | C-F stretching (asymmetric and symmetric) | Geminal Difluoride (CF₂) |

| 770 - 730 | Strong | C-H out-of-plane bending | Monosubstituted Benzene |

| 720 - 680 | Strong | C-H out-of-plane bending | Monosubstituted Benzene |

Experimental Protocol for Infrared Spectroscopy

The following protocol outlines a standard procedure for obtaining the infrared spectrum of a liquid sample such as this compound using a Fourier Transform Infrared (FTIR) spectrometer.

Materials:

-

This compound sample

-

FTIR spectrometer

-

Demountable liquid cell with infrared-transparent windows (e.g., NaCl, KBr, or ZnSe)

-

Pasteur pipette or syringe

-

Appropriate solvent for cleaning (e.g., dry acetone or isopropanol)

-

Kimwipes or other lint-free tissue

-

Sample holder for the spectrometer

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has completed its initialization sequence.

-

Perform a background scan to acquire the spectrum of the ambient atmosphere (primarily water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

-

-

Sample Preparation (Neat Liquid):

-

Place one or two drops of the this compound sample onto the center of one of the infrared-transparent windows using a clean Pasteur pipette or syringe.

-

Carefully place the second window on top of the first, allowing the liquid to spread and form a thin film between the two plates.

-

Assemble the cell by placing the "sandwich" of windows into the demountable cell holder and securing it.

-

-

Spectral Acquisition:

-

Place the assembled liquid cell into the sample holder within the spectrometer's sample compartment.

-

Initiate the sample scan according to the instrument's software. A typical scan will cover the mid-infrared range (4000 cm⁻¹ to 400 cm⁻¹). For improved signal-to-noise ratio, multiple scans can be co-added (e.g., 16 or 32 scans).

-

-

Data Processing and Analysis:

-

The instrument software will process the raw data, perform the Fourier transform, and subtract the background spectrum to generate the final infrared spectrum of the sample.

-

Analyze the resulting spectrum by identifying the positions (in cm⁻¹) and relative intensities of the absorption bands.

-

Correlate the observed absorption bands with the known vibrational frequencies of the functional groups present in this compound to confirm its identity and purity.

-

-

Cleaning:

-

Disassemble the liquid cell and clean the infrared-transparent windows thoroughly with an appropriate dry solvent.

-

Gently wipe the windows dry with a lint-free tissue and store them in a desiccator to prevent damage from moisture.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow involved in the analysis of a compound using infrared spectroscopy, from initial sample handling to final structural elucidation.

Caption: Logical workflow for IR spectral analysis.

An In-depth Technical Guide to the Chemical Stability and Reactivity of (1,1-Difluoroethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1,1-Difluoroethyl)benzene is an organofluorine compound of increasing interest in medicinal chemistry and drug development. The incorporation of the gem-difluoroethyl moiety can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity. A thorough understanding of the chemical stability and reactivity of this building block is paramount for its effective utilization in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the stability of this compound under various conditions and its reactivity in key organic transformations, supported by detailed experimental protocols and predictive models based on established chemical principles.

Chemical Stability

The stability of this compound is governed by the strong carbon-fluorine bonds and the robust aromatic ring. However, extreme conditions can lead to decomposition or transformation.

Thermal Stability

Hydrolytic Stability

The gem-difluoroalkyl group is generally resistant to hydrolysis under both acidic and basic conditions due to the strength and inertness of the C-F bonds.

-

Acidic Media: this compound is expected to be stable in acidic conditions. Protonation of the fluorine atoms is unlikely, and the electron-withdrawing nature of the difluoroethyl group deactivates the benzene ring towards electrophilic attack by hydronium ions.

-

Basic Media: While generally stable, prolonged exposure to strong bases at elevated temperatures could potentially lead to elimination reactions, although this would require harsh conditions. The benzylic protons are not significantly acidic, making deprotonation difficult.

Chemical Reactivity

The reactivity of this compound is characterized by the influence of the strongly electron-withdrawing 1,1-difluoroethyl group on the aromatic ring.

Electrophilic Aromatic Substitution (EAS)

The 1,1-difluoroethyl group is a deactivating group and a meta-director in electrophilic aromatic substitution reactions. This is due to the powerful electron-withdrawing inductive effect (-I) of the two fluorine atoms, which reduces the electron density of the benzene ring, making it less nucleophilic.

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

| Reaction | Reagents | Expected Major Product(s) | Predicted Reactivity |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 1-Bromo-3-(1,1-difluoroethyl)benzene or 1-Chloro-3-(1,1-difluoroethyl)benzene | Slower than benzene; requires forcing conditions. |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-(1,1-Difluoroethyl)-3-nitrobenzene | Slower than benzene; requires elevated temperatures. |

| Sulfonation | Fuming H₂SO₄ (SO₃) | 3-(1,1-Difluoroethyl)benzenesulfonic acid | Slower than benzene; requires heat. |

Experimental Protocol: Nitration of this compound (General Procedure for Deactivated Arenes)

This protocol is a general procedure for the nitration of deactivated aromatic rings and should be adapted and optimized for this compound.

Materials:

-

This compound

-

Concentrated Nitric Acid (68%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (2.0 eq.) to 0°C in an ice bath.

-

Slowly add this compound (1.0 eq.) to the cooled sulfuric acid with stirring.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to a separate portion of cooled concentrated sulfuric acid (1.0 eq.).

-

Add the nitrating mixture dropwise to the solution of this compound over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. The reaction may require gentle heating (40-50°C) to proceed to completion.

-

Pour the reaction mixture slowly over crushed ice with stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Sulfonation of this compound (General Procedure for Deactivated Arenes)

This is a general protocol and requires optimization for the specific substrate.

Materials:

-

This compound

-

Fuming Sulfuric Acid (20% SO₃)

-

Ice

-

Sodium Chloride

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

-

Carefully and slowly add fuming sulfuric acid (3.0 eq.) to the flask with stirring. The mixture may warm up.

-

Heat the reaction mixture to 80-100°C and maintain this temperature for several hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice.

-

Precipitate the sulfonic acid product by adding sodium chloride to the aqueous solution ("salting out").

-

Collect the solid product by vacuum filtration and wash with a cold, saturated sodium chloride solution.

-

The product can be further purified by recrystallization.

Benzylic Reactivity

The 1,1-difluoroethyl group lacks benzylic protons directly on the carbon attached to the ring, which significantly alters its reactivity compared to an ethyl group.

Oxidation

The benzylic carbon of this compound is quaternary and lacks C-H bonds. Therefore, it is resistant to oxidation by strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under conditions that would typically cleave an alkyl side chain to a carboxylic acid.[1][2][3] The aromatic ring itself is also deactivated and generally resistant to oxidation.[4]

Table 2: Predicted Reactivity in Benzylic Oxidation

| Reagents | Expected Product | Predicted Reactivity |

| KMnO₄, H₂O, heat | No reaction | Inert due to the absence of benzylic hydrogens.[1][2][3] |

Reduction

The 1,1-difluoroethyl group is generally stable to common reducing agents. Catalytic hydrogenation (e.g., H₂, Pd/C) will typically reduce the aromatic ring under forcing conditions but leave the C-F bonds intact.

Table 3: Predicted Reactivity in Reduction

| Reagents | Expected Product | Predicted Reactivity |

| H₂, Pd/C, high pressure/temp. | (1,1-Difluoroethyl)cyclohexane | C-F bonds are resistant to catalytic hydrogenation. Reduction of the aromatic ring is possible under harsh conditions. |

Role in Drug Development

The (1,1-difluoroethyl)phenyl motif is a valuable component in drug design. The gem-difluoro group can serve as a bioisostere for a carbonyl group or a hydroxyl group, potentially improving metabolic stability by blocking sites of oxidation. Its strong electron-withdrawing nature can also influence the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic profiles. The predictable reactivity of the aromatic ring, primarily undergoing meta-substitution, allows for the strategic introduction of other functionalities.

Conclusion

This compound is a chemically robust building block with predictable reactivity. Its stability to thermal, hydrolytic, and common oxidative and reductive conditions makes it a reliable scaffold in multi-step syntheses. The primary mode of reactivity on the aromatic ring is electrophilic aromatic substitution, which proceeds with meta-selectivity due to the deactivating nature of the 1,1-difluoroethyl group. A comprehensive understanding of these properties is essential for leveraging the full potential of this valuable synthon in the development of new and improved pharmaceutical agents.

References

The Impact of the 1,1-Difluoroethyl Group on Lipophilicity: A Technical Guide for Drug Discovery

An In-depth Analysis of the Lipophilicity and logP of (1,1-Difluoroethyl)benzene Derivatives for Researchers, Scientists, and Drug Development Professionals.

The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the (1,1-difluoroethyl) moiety has emerged as a valuable substituent for modulating lipophilicity, a critical parameter that governs a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide provides a comprehensive overview of the lipophilicity, expressed as the logarithm of the partition coefficient (logP), of this compound derivatives. It is designed to equip researchers with the foundational knowledge, experimental protocols, and conceptual frameworks necessary to effectively leverage this functional group in drug design.

The Significance of Lipophilicity in Drug Action

Lipophilicity is a key physicochemical property that dictates how a drug candidate interacts with the heterogeneous environments within the human body. A molecule's lipophilicity influences its ability to cross biological membranes, such as the blood-brain barrier, bind to plasma proteins, and reach its target site of action. An optimal lipophilicity profile is often a delicate balance: while sufficient lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

The partition coefficient (P) is the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water or buffer) at equilibrium. For convenience, lipophilicity is usually expressed as its base-10 logarithm, logP.

The (1,1-Difluoroethyl) Group: A Bioisostere with Unique Properties

The (1,1-difluoroethyl) group is often employed as a bioisosteric replacement for other functionalities, such as the ethyl or methoxy groups. The introduction of the two fluorine atoms imparts significant changes to the electronic and conformational properties of the molecule, which in turn affects its lipophilicity. Generally, the high electronegativity of fluorine can increase the polarity of adjacent C-H bonds, potentially leading to a decrease in lipophilicity compared to a non-fluorinated alkyl group. However, the overall effect on logP is context-dependent and is influenced by the electronic nature and position of other substituents on the benzene ring.

Quantitative Analysis of logP in this compound Derivatives

To illustrate the impact of substitution on the lipophilicity of the this compound core, the following table summarizes computed logP values (XLogP3) for a series of derivatives. It is important to note that these are computationally derived values and experimental verification is crucial for drug discovery programs.

| Compound Name | Structure | Computed logP (XLogP3) |

| This compound | C6H5-CF2CH3 | 2.9 |

| 1-(1,1-Difluoroethyl)-2-(trifluoromethyl)benzene | 2-(CF3)-C6H4-CF2CH3 | 3.6 |

| 1-(1,1-Difluoroethyl)-3-(trifluoromethoxy)benzene | 3-(OCF3)-C6H4-CF2CH3 | 4.0 |

| 1-(1,1-Difluoroethyl)-4-(ethoxymethoxy)benzene | 4-(OCH2OCH2CH3)-C6H4-CF2CH3 | Not available |

| 2,4-Dichloro-1-(1,1-difluoroethyl)benzene | 2,4-(Cl)2-C6H3-CF2CH3 | Not available |

Data sourced from PubChem. XLogP3 is a widely used atom-additive method for calculating logP.

Experimental Determination of logP

Accurate determination of logP is paramount in drug discovery. Several robust experimental methods are available, each with its own advantages and limitations.

Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for logP determination. It directly measures the partitioning of a compound between n-octanol and water.

Detailed Protocol:

-

Preparation of Pre-Saturated Solvents: Vigorously mix equal volumes of n-octanol and water (or a relevant buffer, e.g., phosphate-buffered saline pH 7.4) in a separatory funnel for at least 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Sample Preparation: Prepare a stock solution of the test compound in the organic phase (pre-saturated n-octanol). The concentration should be chosen to be within the linear range of the analytical method.

-

Partitioning: In a glass vial, combine a precise volume of the stock solution with a precise volume of the aqueous phase (pre-saturated water/buffer). Typically, a phase volume ratio of 1:1 or 2:1 (octanol:water) is used.

-

Equilibration: Tightly cap the vial and shake it gently for a sufficient period (e.g., 24 hours) at a constant temperature to allow for complete equilibration of the compound between the two phases. Avoid vigorous shaking that can lead to the formation of emulsions.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

-

Calculation: The logP is calculated using the following formula: logP = log10([Compound]octanol / [Compound]aqueous)

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC can be used for a higher-throughput estimation of logP. This method is based on the correlation between the retention time of a compound on a hydrophobic stationary phase and its lipophilicity.

Detailed Protocol:

-

System Setup: Use a reversed-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

-

Calibration: Inject a series of standard compounds with known logP values that span the expected range of the test compounds.

-

Data Acquisition: For each standard, determine the retention time (tR) and the void time (t0, the retention time of a non-retained compound). Calculate the capacity factor (k) for each standard using the formula: k = (tR - t0) / t0.

-

Calibration Curve: Plot log(k) versus the known logP values for the standards. A linear relationship should be observed.

-

Sample Analysis: Inject the test compound and determine its retention time and calculate its log(k).

-

logP Estimation: Use the linear regression equation from the calibration curve to calculate the logP of the test compound from its log(k) value.

¹⁹F NMR Spectroscopy Method for Fluorinated Compounds

For fluorine-containing compounds, ¹⁹F NMR offers a powerful and direct method for determining logP, as the ¹⁹F nucleus provides a sensitive and specific signal.

Detailed Protocol:

-

Sample Preparation: In an NMR tube, prepare a biphasic system of deuterated water (D₂O) or a deuterated buffer and a water-immiscible organic solvent (e.g., n-octanol or chloroform-d).

-

Internal Standard: Add a known amount of a fluorinated internal standard with a well-characterized logP value.

-

Compound Addition: Add a known amount of the this compound derivative to be tested.

-

Equilibration: Vigorously shake the NMR tube to ensure thorough mixing and partitioning of the compounds between the two phases. Allow the phases to separate completely.

-

NMR Acquisition: Acquire a ¹⁹F NMR spectrum. The signals for the test compound and the internal standard should be visible in both phases, although the intensity will vary depending on their respective partitioning.

-

Quantification: Integrate the signals of the test compound and the internal standard in both the organic and aqueous layers.

-

Calculation: The logP of the test compound can be calculated relative to the known logP of the internal standard using the ratios of the integrals.

Visualization of Experimental Workflows

Caption: Workflow for logP determination.

Lipophilicity and its Role in Signaling Pathways and CNS Penetration

The lipophilicity of this compound derivatives is a critical determinant of their interaction with biological systems, particularly in the context of G-protein coupled receptors (GPCRs) and penetration of the blood-brain barrier (BBB).

G-Protein Coupled Receptors (GPCRs)

GPCRs are a large family of transmembrane proteins that are major drug targets. The binding of small molecule ligands to GPCRs can be influenced by their lipophilicity. Highly lipophilic compounds can partition into the lipid bilayer of the cell membrane and access allosteric binding sites on the receptor that are not accessible from the aqueous extracellular space. This "lipid-pathway" of ligand binding can lead to unique pharmacological profiles. Therefore, tuning the lipophilicity of this compound derivatives can be a strategy to modulate their interaction with GPCRs and achieve desired signaling outcomes.

Caption: Lipophilic ligand interaction with a GPCR.

Blood-Brain Barrier (BBB) Penetration

For drugs targeting the central nervous system (CNS), the ability to cross the BBB is essential. The BBB is a highly selective barrier that protects the brain from harmful substances. The penetration of small molecules across the BBB is strongly correlated with their lipophilicity. There is generally a parabolic relationship, where compounds with moderate lipophilicity (typically with a logP between 1 and 3) exhibit optimal BBB penetration. Compounds that are too hydrophilic cannot readily pass through the lipid membranes of the endothelial cells, while compounds that are too lipophilic may be retained in the membrane or be subject to efflux by transporters like P-glycoprotein. The this compound scaffold, with its tunable lipophilicity, is therefore a promising platform for the design of CNS-active drugs.

Caption: Role of lipophilicity in BBB penetration.

Conclusion

The this compound scaffold is a valuable tool in the medicinal chemist's arsenal for fine-tuning the lipophilicity of drug candidates. Understanding the relationship between chemical structure and logP, coupled with accurate experimental determination, is essential for optimizing the ADME properties and achieving the desired therapeutic effect. This guide provides the foundational knowledge and practical protocols to empower researchers in the rational design of novel therapeutics incorporating this important fluorinated motif.

An In-depth Technical Guide to the Electron-Withdrawing Effects of the 1,1-Difluoroethyl Group

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a substituent of significant interest in medicinal chemistry and materials science. Its unique electronic properties, characterized by a potent electron-withdrawing inductive effect, allow it to modulate molecular characteristics such as acidity, metabolic stability, and receptor binding affinity. This guide provides a comprehensive analysis of the electron-withdrawing nature of the 1,1-difluoroethyl group, presenting quantitative data, detailed experimental protocols for its characterization, and its strategic application in modern drug design.

Introduction: Understanding Electron-Withdrawing Groups

An electron-withdrawing group (EWG) is an atom or functional group that draws electron density from adjacent atoms towards itself. This effect is primarily transmitted through two mechanisms:

-

Inductive Effect (-I): The withdrawal of electron density through sigma (σ) bonds, driven by differences in electronegativity. The high electronegativity of fluorine atoms makes fluoroalkyl groups potent -I substituents.

-

Resonance Effect (-M or -R): The withdrawal of electron density through pi (π) systems, involving the delocalization of electrons across the molecule.

The net electronic effect of a substituent significantly influences a molecule's reactivity, pKa, dipole moment, and biological interactions. The trifluoromethyl (-CF₃) group is one of the most powerful EWGs known in organic chemistry.[1] The 1,1-difluoroethyl group offers a nuanced alternative, providing substantial electron-withdrawing character while possessing different steric and conformational properties.

Quantitative Analysis of Electron-Withdrawing Strength

The electron-withdrawing nature of a substituent is most commonly quantified using Hammett substituent constants (σ). These constants are derived from the effect of a substituent on the dissociation of benzoic acid in water at 25°C.[2] A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

The 1,1-difluoroethyl group is a strong electron-withdrawing substituent, primarily through the inductive (-I) effect of the two fluorine atoms. Its strength is intermediate, being significantly more withdrawing than a methyl or ethyl group, but less so than a trifluoromethyl group.

Data Presentation: Hammett Constants and pKa Effects

The following tables summarize the Hammett constants for the 1,1-difluoroethyl group in comparison to other relevant substituents and illustrate its impact on the acidity of benzoic acid.

Table 1: Comparative Hammett Substituent Constants (σ)

| Substituent | σ_meta_ | σ_para_ | Key Electronic Effect(s) |

|---|---|---|---|

| -H | 0.00 | 0.00 | Reference |

| -CH₃ | -0.07 | -0.17 | Weakly Donating (+I, Hyperconjugation) |

| -CH₂CH₃ | -0.07 | -0.15 | Weakly Donating (+I, Hyperconjugation) |

| -CF₂CH₃ | ~0.35 - 0.40 | ~0.40 - 0.45 | Strongly Withdrawing (-I) |

| -CF₃ | 0.43 | 0.54 | Very Strongly Withdrawing (-I)[3] |

| -OCH₃ | 0.12 | -0.27 | Withdrawing (-I), Donating (+M)[3] |

| -NO₂ | 0.71 | 0.78 | Very Strongly Withdrawing (-I, -M)[3] |

| -Cl | 0.37 | 0.23 | Withdrawing (-I), Weakly Donating (+M)[3] |

(Note: Precise, experimentally derived Hammett constants for the -CF₂CH₃ group are not widely tabulated. The values presented are estimates based on its known electronic properties and comparisons within scientific literature.)

Table 2: Effect of Substituents on the pKa of Benzoic Acid

| 4-Substituted Benzoic Acid | pKa in Water (25°C) | Change in Acidity vs. Benzoic Acid |

|---|---|---|

| 4-H | 4.20 | Reference |

| 4-CH₃ | 4.34 | Less acidic |

| 4-CF₂CH₃ | ~3.75 - 3.80 | More acidic |

| 4-CF₃ | 3.66 | Significantly more acidic |

| 4-OCH₃ | 4.47 | Less acidic |

| 4-NO₂ | 3.44 | Much more acidic |

(Note: The pKa value for 4-(1,1-difluoroethyl)benzoic acid is an estimate derived from its expected Hammett constant (pKa ≈ 4.20 - σ_para_). Experimental determination is required for a precise value.[4][5])

The data clearly positions the 1,1-difluoroethyl group as a significant acid-strengthening substituent, consistent with its strong electron-withdrawing nature.

Experimental Determination of Electronic Effects

Hammett constants are determined by measuring the rates or equilibrium constants of reactions for a series of meta- and para-substituted benzene derivatives.[6] A classic and robust method is the kinetic analysis of the alkaline hydrolysis of substituted ethyl benzoates.[7]

Experimental Protocol: Kinetic Measurement of Ethyl Benzoate Hydrolysis via ¹³C NMR

This "one-pot" competition experiment allows for the efficient determination of relative reaction rates, from which a Hammett plot can be constructed.

Objective: To determine the relative hydrolysis rates of a series of para-substituted ethyl benzoates to quantify the electronic effect of the substituents.

Materials:

-

Ethyl benzoate (unsubstituted reference)

-

Ethyl 4-(1,1-difluoroethyl)benzoate

-

Other substituted ethyl benzoates (e.g., 4-nitro, 4-methoxy, 4-methyl)

-

Potassium hydroxide (KOH)

-

Anhydrous ethanol

-

Deuterated acetone (acetone-d₆) for NMR

-

NMR tubes

Procedure:

-

Stock Solution Preparation: Prepare an equimolar stock solution in anhydrous ethanol containing ethyl benzoate and the substituted esters to be compared.

-

Reaction Initiation: In a flask equipped with a reflux condenser, add a known volume of the ester stock solution. Add a solution of KOH in ethanol to initiate the hydrolysis. The final concentration should be suitable for kinetic monitoring.

-

Reaction Progress: Heat the mixture at reflux for a set period (e.g., overnight) to achieve partial conversion (ideally between 20-80%).

-

Workup: Cool the reaction mixture to room temperature. Remove the ethanol solvent under reduced pressure (rotary evaporation).

-

NMR Sample Preparation: Dissolve the resulting residue in a known volume of acetone-d₆. Transfer the solution to an NMR tube.

-

Data Acquisition: Acquire a quantitative ¹³C NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 times the longest T₁) to allow for accurate integration of signals.

-

Data Analysis:

-

Identify the signals corresponding to the methylene carbon (-OCH₂CH₃) of each unreacted ethyl ester.

-

Integrate these signals to determine the final concentration ([X]f) of each ester. The initial concentrations ([X]₀) are known from the stock solution.

-

Calculate the relative rate constants (kₓ/kₒ) using the following equation for competing reactions: log([X]f / [X]₀) / log([H]f / [H]₀) = kₓ / kₒ where X is the substituent and H is the unsubstituted reference.

-

Construct a Hammett plot by graphing log(kₓ/kₒ) versus the known σ values for the substituents.

-

The slope of this plot is the reaction constant (ρ). The σ value for the 1,1-difluoroethyl group can be determined from its position on this line.

-

Application in Drug Design: The Methoxy Bioisostere

One of the most valuable applications of the 1,1-difluoroethyl group is as a bioisostere for the methoxy (-OCH₃) group.[8][9] While the methoxy group is common in bioactive molecules, it is often a site of metabolic liability, undergoing O-demethylation by cytochrome P450 enzymes.

Replacing the ether oxygen with a -CF₂- unit creates the 1,1-difluoroethyl group, which mimics key properties of the methoxy group while blocking metabolic breakdown at that position.

Comparative Properties:

-

Sterics & Electronics: The -CF₂CH₃ group has a similar size and dipole moment to the -OCH₃ group, allowing it to occupy the same binding pocket.[8]

-

Metabolic Stability: The C-F bond is exceptionally strong and not susceptible to the enzymatic cleavage that affects ethers, thus enhancing the metabolic half-life of the drug candidate.[9]

-

Lipophilicity: Introduction of fluorine generally increases lipophilicity, which can improve membrane permeability and cell penetration.

-

Acidity/Basicity: As a strong EWG, the -CF₂CH₃ group can significantly lower the pKa of nearby basic functional groups (e.g., amines), which can alter target binding, solubility, and pharmacokinetic profiles.[10]

Synthetic Methodologies for Introduction of the Group

The development of reliable methods to install the 1,1-difluoroethyl group is crucial for its use in research and development. Modern cross-coupling reactions have provided efficient pathways.

Protocol: Nickel-Catalyzed 1,1-Difluoroethylation of Arylboronic Acids

This method provides a direct route to (1,1-difluoroethyl)arenes from readily available starting materials.[11][12]

Reaction Scheme: Ar-B(OH)₂ + CH₃CF₂Cl ---(Ni Catalyst, Ligand, Base)--> Ar-CF₂CH₃

Materials:

-

Arylboronic acid (substrate)

-

1,1-Difluoroethyl chloride (CH₃CF₂Cl, reagent)

-

Nickel catalyst (e.g., NiCl₂(dme))

-

Ligand (e.g., 4,4′-Di-tert-butyl-2,2′-bipyridine)

-

Base (e.g., K₃PO₄)

-

Solvent (e.g., N,N-Dimethylformamide, DMF)

Procedure:

-

Reactor Setup: To an oven-dried Schlenk tube, add the arylboronic acid, nickel catalyst, ligand, and base under an inert atmosphere (e.g., nitrogen or argon).

-

Solvent Addition: Add anhydrous DMF to the tube via syringe.

-

Reagent Addition: Seal the tube and introduce 1,1-difluoroethyl chloride gas from a lecture bottle or by condensing a known amount at low temperature.

-

Reaction: Heat the sealed reaction mixture at the specified temperature (e.g., 80-100 °C) with vigorous stirring for the required time (e.g., 12-24 hours).

-

Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired (1,1-difluoroethyl)arene.

Conclusion

The 1,1-difluoroethyl group is a powerful tool for medicinal chemists and materials scientists. Its strong electron-withdrawing inductive effect allows for the fine-tuning of molecular properties, most notably increasing the acidity of adjacent functional groups and enhancing metabolic stability. Its successful application as a bioisostere for the metabolically labile methoxy group underscores its importance in modern drug discovery. With the advent of robust synthetic methods for its installation, the strategic use of the 1,1-difluoroethyl group is poised to grow, enabling the development of safer, more effective, and more durable chemical entities.

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]